2-(2,3-Dihydro-1H-inden-1-yl)acetamide
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Overview
Description
2-(2,3-Dihydro-1H-inden-1-yl)acetamide is an organic compound with a molecular formula of C11H13NO It is a derivative of indene, a bicyclic hydrocarbon, and features an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)acetamide typically involves the reaction of indene with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-Dihydro-1H-inden-2-yl)-2-[(3S,6aS,8R,10aS)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]acetamide
- **2-cyano-2-(2,3-dihydro-1H-inden-1-yliden)acetamide
- **N-[(1R,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]acetamide
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
52957-56-9 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H13NO/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H2,12,13) |
InChI Key |
FCKFYLVRKHVLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N |
Origin of Product |
United States |
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